2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound belonging to the class of benzo[a]phenanthridines
Preparation Methods
The synthesis of 2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of arylidene-2-naphthylamines with 5,5-dimethylcyclohexane-1,3-dione (dimedone), followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Cyclization: Photoredox-catalyzed radical cascade cyclization can be employed to form ester-containing phenanthridines.
Scientific Research Applications
2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying DNA-binding properties and interactions with biological macromolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-(4-propoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with molecular targets such as DNA or enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other benzo[a]phenanthridines and phenanthridine derivatives. For example:
Phenanthridine: A nitrogen heterocyclic compound known for its DNA-binding properties.
2,2-dimethyl-5-R-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C28H29NO2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-propoxyphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C28H29NO2/c1-4-15-31-20-12-9-19(10-13-20)27-26-22(16-28(2,3)17-24(26)30)25-21-8-6-5-7-18(21)11-14-23(25)29-27/h5-14,27,29H,4,15-17H2,1-3H3 |
InChI Key |
LKUUYSXRSDLPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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